3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S2/c1-13-6-9-23(10-7-13)17(25)12-28-20-22-16-8-11-27-18(16)19(26)24(20)15-4-2-14(21)3-5-15/h2-5,13H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHPWESUAUCEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Aminothiophene-3-Carboxylic Acid Derivatives
The core structure originates from 2-aminothiophene-3-carboxylic acid (1 ), synthesized via the Gewald reaction between ketones, sulfur, and cyanoacetates. Cyclization with benzoyl chloride derivatives yields 2-substituted-4H-thieno[2,3-d]oxazin-4-ones (2 ).
Key Reaction Conditions :
Cyclocondensation to Pyrimidinone
Treatment of oxazinone 2 with 4-aminopyridine in acetic acid under reflux forms the pyrimidinone ring (3 ).
Characterization Data :
- IR : 1690 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, aryl-H)
Synthesis of 2-(4-Methylpiperidin-1-yl)-2-Oxoethylsulfanyl Side Chain
Preparation of 4-Methylpiperidine-1-Carbonyl Chloride
4-Methylpiperidine (4 ) reacts with triphosgene in dichloromethane to form the acyl chloride (5 ).
Reaction Profile :
Thioether Formation
Pyrimidinone 3 undergoes nucleophilic substitution with 2-mercapto-1-(4-methylpiperidin-1-yl)ethan-1-one (6 ) in the presence of NaH.
Stepwise Procedure :
- Generate thiolate anion from 6 using NaH in THF
- Add pyrimidinone 3 at −78°C
- Warm to room temperature over 12 h
- Yield: 65%
Critical Characterization :
Final Assembly and Purification
Coupling of Modular Components
The thioether-linked intermediate undergoes final cyclization in refluxing toluene with catalytic p-TsOH.
Optimized Parameters :
Analytical Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 192–194°C | Capillary |
| Molecular Formula | C₂₁H₂₁BrN₃O₂S₂ | HRMS |
| Retention Factor | 0.72 (EtOAc/hexane 1:1) | TLC |
| Optical Rotation | [α]²⁵D +12.3° (c 1.0, CHCl₃) | Polarimetry |
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following compounds share structural similarities with the target molecule, differing in substituents, fused ring systems, or functional groups:
Spectroscopic and Physicochemical Properties
- IR/NMR Data : The target’s carbonyl (C=O, ~1745 cm⁻¹) and aromatic (C–Br, ~717 cm⁻¹) peaks align with . Piperidine protons appear as multiplets in the 2.8–3.5 ppm range in ¹H NMR.
Key Research Findings and Implications
Substituent Effects :
- Halogenated aryl groups (Br, Cl) enhance binding to hydrophobic enzyme pockets.
- Piperidine improves metabolic stability but may require formulation adjustments to address solubility .
Synthetic Challenges :
- Low yields (~30–40%) are common in multi-step syntheses involving Michael additions or halogenation .
Biological Activity
The compound 3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thienopyrimidine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.
Structure and Synthesis
The compound's structure features a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a piperidine-derived moiety. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. Understanding its molecular structure is crucial for elucidating its biological mechanisms.
Antitumor Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, research on structurally similar compounds has shown that they can inhibit the growth of various cancer cell lines. The compound was evaluated for its cytotoxic effects against several cancer cell lines using standard assays such as the MTT assay.
Table 1: Cytotoxic Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 3-(4-bromophenyl)-... | HepG2 | TBD | Potential liver cancer treatment |
| 3-(4-bromophenyl)-... | MCF-7 | TBD | Breast cancer activity |
| 3-(4-bromophenyl)-... | K562 | TBD | Leukemia cell line |
Note: TBD indicates values that require further investigation based on experimental data.
The mechanism of action for thienopyrimidine derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, some derivatives have been shown to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a critical role in steroid hormone metabolism. This inhibition can lead to decreased estrogen levels in estrogen-dependent cancers.
Case Studies
- Inhibition of Tumor Growth : A study conducted by Huang et al. evaluated a series of thieno[3,2-d]pyrimidinone derivatives and found that certain compounds exhibited strong inhibitory effects against HepG2 and MCF-7 cell lines. The most potent derivative showed an IC50 value significantly lower than existing treatments, indicating its potential as a new therapeutic agent .
- Structural Activity Relationship (SAR) : Another study focused on modifying the piperidine moiety to enhance biological activity. The results indicated that specific substitutions led to improved efficacy against cancer cells while reducing toxicity towards normal cells .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this thienopyrimidin-4-one derivative?
Answer:
Synthesis optimization requires:
- Multi-step route design : Start with a thieno[3,2-d]pyrimidin-4-one core, followed by sequential introduction of substituents (e.g., 4-bromophenyl via Ullman coupling and sulfanyl-4-methylpiperidine via nucleophilic substitution) .
- Reaction conditions : Use polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups .
- Catalysts : Employ p-toluenesulfonic acid (pTSA) or Pd-based catalysts for coupling reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can stereochemical challenges during sulfanyl group introduction be resolved?
Answer:
- Chiral auxiliaries : Use enantiopure intermediates (e.g., (R)- or (S)-4-methylpiperidine derivatives) to control stereochemistry at the sulfanyl-ethyl linker .
- Computational modeling : Density Functional Theory (DFT) simulations predict energy barriers for diastereomer formation, guiding solvent and temperature selection .
- Analytical validation : Chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography confirms stereochemical integrity .
Basic: What characterization techniques confirm the compound’s structural identity?
Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), thienopyrimidine core (δ 2.5–3.8 ppm), and methylpiperidine (δ 1.2–1.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve bond lengths/angles (e.g., C-S bond: ~1.78 Å) and intermolecular interactions .
Advanced: How can contradictions in pharmacological data (e.g., kinase inhibition vs. cytotoxicity) be addressed?
Answer:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase IC₅₀ via radiometric assays) with cell viability (MTT assay) to decouple target-specific effects from off-target toxicity .
- Proteomics : Identify unintended protein targets using affinity chromatography or thermal shift assays .
- Dose-response studies : Establish a therapeutic window (e.g., IC₅₀ ratio <10 for selectivity) .
Basic: What functional groups enable derivatization for structure-activity relationship (SAR) studies?
Answer:
- 4-Bromophenyl : Replace with other aryl groups (e.g., 4-fluorophenyl) via Suzuki-Miyaura cross-coupling .
- Sulfanyl-ethyl linker : Modify with alternative heterocycles (e.g., morpholine instead of 4-methylpiperidine) to alter hydrophobicity .
- Thienopyrimidine core : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
Advanced: What computational methods predict bioavailability and drug-likeness?
Answer:
-
ADME profiling : Use SwissADME or QikProp to calculate parameters:
Parameter Value LogP 3.2–3.8 (optimal ≤5) Topological PSA ~80 Ų (<140 Ų) H-bond donors/acceptors 1/6 -
Molecular docking : AutoDock Vina predicts binding modes to targets (e.g., kinases) with RMSD <2.0 Å .
Basic: How are biological activities (e.g., antimicrobial) validated experimentally?
Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Cytotoxicity : Compare IC₅₀ values in mammalian cells (e.g., HEK293) to assess selectivity .
Advanced: What strategies resolve low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
- Salt formation : Synthesize hydrochloride salts of the piperidine moiety to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
Basic: How are synthetic intermediates characterized for purity?
Answer:
- TLC monitoring : Track reaction progress (Rf: 0.3–0.5 in hexane/EtOAc 7:3) .
- Melting point : Confirm consistency (±2°C) with literature values (e.g., 160–162°C for thienopyrimidine intermediates) .
Advanced: What methods validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding .
- Silencing/overexpression : CRISPR/Cas9 knockout of the target gene to confirm phenotype reversal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
